molecular formula C14H11BrF3NO3S B4718166 3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B4718166
M. Wt: 410.21 g/mol
InChI Key: GCNNBUDIDSDDHT-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions may yield sulfonic acids or other oxidized derivatives.

Scientific Research Applications

3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application, but generally involve interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO3S/c1-22-13-7-6-11(8-12(13)15)23(20,21)19-10-4-2-9(3-5-10)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNNBUDIDSDDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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